molecular formula C20H18N4O4 B2945493 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034505-30-9

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2945493
CAS No.: 2034505-30-9
M. Wt: 378.388
InChI Key: JFUHPQCXWJYMAQ-UHFFFAOYSA-N
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Description

N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring fused furopyridine and quinazoline moieties linked via a propanamide-ethyl bridge.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-17(6-10-24-13-22-16-4-2-1-3-15(16)19(24)26)21-8-11-23-9-5-14-7-12-28-18(14)20(23)27/h1-5,7,9,12-13H,6,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHPQCXWJYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its structural characteristics, synthesis, mechanisms of action, and biological activity, particularly focusing on anticancer properties.

Structural Characteristics

The compound features a unique combination of a furo[2,3-c]pyridine moiety and a quinazoline derivative. This structural complexity is believed to contribute to its biological activity:

  • Furo[2,3-c]pyridine Moiety : Known for its role in various biological processes, it enhances the compound's interaction with biological targets.
  • Quinazoline Derivative : This group is associated with numerous pharmacological activities, including anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furo[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives.
  • Introduction of the Quinazoline Group : This step often involves amide bond formation using acyl chlorides or anhydrides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases by occupying ATP-binding sites, preventing phosphorylation events crucial for cellular signaling pathways.
  • Binding Affinity : The furo[2,3-c]pyridine moiety enhances binding through hydrogen bonds and hydrophobic interactions with target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Here are some notable findings:

StudyCell Lines TestedIC50 ValuesRemarks
MCF-7 (Breast Carcinoma), HepG2 (Liver Carcinoma)5.5 µg/ml (MCF-7), 6.9 µg/ml (HepG2)Compound showed strong activity compared to standard drug 5-Fluorouracil.
Various Tumor Cell LinesSignificant inhibition observedCompounds with similar structures exhibited promising anticancer effects.

Additional Biological Activities

Beyond anticancer properties, compounds related to this structure have demonstrated various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria.
  • Antidiabetic Effects : Certain analogs have been reported to exhibit antidiabetic properties.
  • Anticonvulsant Effects : Compounds in this class have also been studied for their potential anticonvulsant activities.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • In Vitro Studies : A series of coumarin-containing compounds were synthesized and tested against human tumor cell lines, revealing significant anticancer activity.
  • Molecular Docking Studies : These studies provided insights into binding modes and interactions with target proteins, confirming the potential efficacy of these compounds in cancer treatment.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparison with structurally related analogs from the literature:

Compound Core Features Key Substituents Bioactivity Relevance
Target Compound Furo[2,3-c]pyridine + 4-oxoquinazoline Propanamide-ethyl linker Potential kinase inhibition
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) Pyrimidine + benzyl Cyclohexylamino, methoxypyrimidine Not explicitly stated
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzo[d]oxazole Propanamide linker Lower synthetic yield (10–18%)
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h) Pyrazolopyridine Phenylpropanamide Moderate yield (64%)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Benzo[b][1,4]oxazine + pyrimidine Substituted phenyl groups Improved synthetic yields (~70–85%)

Key Observations :

  • The target compound’s fused furopyridine-quinazoline system distinguishes it from simpler heterocycles like pyrimidines (8b) or pyrazolopyridines (7h).
  • Propanamide linkers are common across analogs, but the ethyl bridge in the target compound may enhance conformational flexibility for receptor binding .
Comparative Yields
Compound Yield Key Reagents/Conditions
8b 82% Pd(PPh₃)₂Cl₂, triethylamine, Suzuki coupling
7a–c 70–85% Cs₂CO₃, dry DMF, room-temperature coupling
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide 10–18% Not specified (low yield suggests kinetic challenges)
7h 64% Conventional amide coupling, recrystallization

Analysis : The target compound’s synthesis would likely require optimized palladium catalysis (as in 8b) to mitigate yield losses from complex intermediates.

Spectroscopic Characterization

NMR and HRMS Trends
  • ¹H-NMR : Quinazoline protons in the target compound would resonate downfield (δ ~8.5–9.0 ppm) due to electron-withdrawing effects, similar to pyrimidine signals in 8b (δ 8.76 ppm) .
  • ¹³C-NMR : Carbonyl groups (C=O) in the furopyridine and quinazoline moieties would appear near δ 170–175 ppm, aligning with 8b (δ 169.97–176.29 ppm) .
  • HRMS : Precision mass data (e.g., 8b: [M+H]⁺ = 487.2702) validates synthetic accuracy, a critical step for the target compound.

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